Acide 2-cyclohexyl-2-(4-méthoxyphényl)acétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

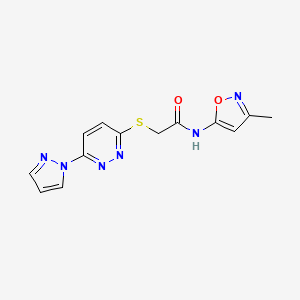

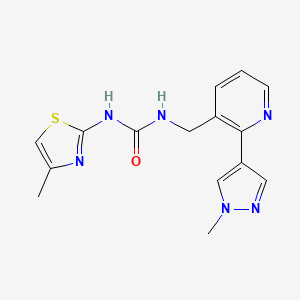

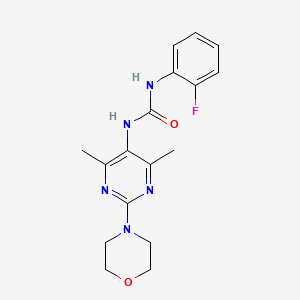

The synthesis of 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid and its derivatives involves several key methodologies. Notably, one study describes the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which are synthesized by cyclization of the carboxylic acid group with thiosemicarbazide in the presence of POCl3 or PPA, showing significant antimicrobial activities (Noolvi et al., 2016). Another research effort describes the routes to synthesize analgesic compounds starting from derivatives of 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid, demonstrating the versatility of the compound in synthesizing biologically active molecules (Bruderer & Bernauer, 1983).

Molecular Structure Analysis

The molecular structure of 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid derivatives has been elucidated through various spectroscopic methods. For example, a study on the synthesis and resolution of 2-(cyclohexyl-4-(2-quinolylmethoxy)phenyl)methoxyiminopropionic acid, a potent leukotriene biosynthesis inhibitor, utilized dibenzoyltartaric acid as the chiral auxiliary, emphasizing the importance of stereochemistry in the compound's biological activity (Kolasa et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid is highlighted in its derivatives' ability to undergo various chemical transformations. One compound of interest, synthesized through regioselective bromination, demonstrates the influence of substituents on the compound's electronic properties and reactivity (Guzei et al., 2010).

Applications De Recherche Scientifique

- Agents anti-inflammatoires: L'acide 2-cyclohexyl-2-(4-méthoxyphényl)acétique présente des propriétés anti-inflammatoires, ce qui le rend précieux pour le développement de médicaments . Les chercheurs explorent son potentiel en tant que médicament anti-inflammatoire non stéroïdien (AINS) ou en tant que composé de tête pour de nouveaux agents anti-inflammatoires.

- Ligand pour les ions métalliques: L'this compound agit comme un ligand dans la synthèse de complexes métalliques. Ces complexes trouvent des applications dans la catalyse, la chimie bioinorganique et la science des matériaux .

Synthèse de médicaments et chimie médicinale

Complexes métalliques et chimie de coordination

En résumé, l'this compound comble le fossé entre la synthèse organique, la chimie médicinale et la science des matériaux. Sa structure unique ouvre des portes à des pistes de recherche passionnantes, et les scientifiques continuent d'explorer ses applications multiformes . Si vous avez d'autres questions ou si vous avez besoin de détails supplémentaires, n'hésitez pas à nous le faire savoir ! 😊

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

This compound is a derivative of 4-Methoxyphenylacetic acid, which has been used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .

Mode of Action

As a derivative of 4-Methoxyphenylacetic acid, it may interact with its targets in a similar manner .

Analyse Biochimique

Biochemical Properties

2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. Additionally, 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid can affect gene expression by modulating transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux.

Molecular Mechanism

At the molecular level, 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity . This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid remains stable under standard laboratory conditions, but its degradation products can have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects without significant toxicity.

Metabolic Pathways

2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety.

Transport and Distribution

The transport and distribution of 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into cells via organic anion transporters or bind to plasma proteins, affecting its bioavailability and distribution.

Subcellular Localization

2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors.

Propriétés

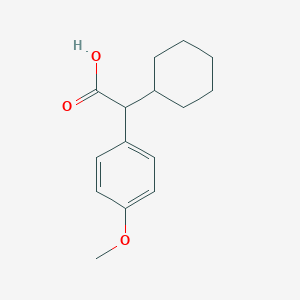

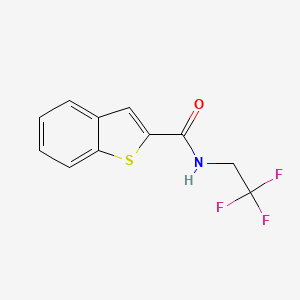

IUPAC Name |

2-cyclohexyl-2-(4-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-18-13-9-7-12(8-10-13)14(15(16)17)11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQGPGFTLZFUJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CCCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2494872.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2494873.png)

![9-benzyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2494875.png)

![N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2494876.png)

![3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2494889.png)

![8-(2-ethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494892.png)